(1R,5S)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-amine
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Overview
Description
(1R,5S)-3-Phenylmethoxybicyclo[320]heptan-6-amine is a bicyclic amine compound characterized by a phenylmethoxy group attached to a bicycloheptane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-amine typically involves a multi-step process. One common approach is the cycloaddition reaction, where a suitable diene and dienophile are reacted under controlled conditions to form the bicyclic core. The phenylmethoxy group can be introduced through nucleophilic substitution reactions, and the amine functionality is often incorporated via reductive amination or other amination techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance the efficiency of each step in the synthesis process. The use of automated systems can also help in scaling up the production while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups present.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the bicyclic structure, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce fully saturated bicyclic amines.
Scientific Research Applications
(1R,5S)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which (1R,5S)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-amine exerts its effects involves its interaction with specific molecular targets. The phenylmethoxy group may facilitate binding to certain enzymes or receptors, while the bicyclic structure provides rigidity and specificity. The amine functionality can participate in hydrogen bonding or ionic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexanes: These compounds share a similar bicyclic structure but differ in the substitution patterns and functional groups attached.
Phenylmethoxy derivatives: Compounds with a phenylmethoxy group attached to different core structures, such as cyclohexane or cyclopentane.
Uniqueness
(1R,5S)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-amine is unique due to its specific stereochemistry and the combination of functional groups. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, providing distinct advantages in certain applications.
Properties
IUPAC Name |
(1R,5S)-3-phenylmethoxybicyclo[3.2.0]heptan-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c15-14-7-11-6-12(8-13(11)14)16-9-10-4-2-1-3-5-10/h1-5,11-14H,6-9,15H2/t11-,12?,13-,14?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZSNCYRHNOSQL-AHPWVWPOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C2CC1OCC3=CC=CC=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CC([C@H]2CC1OCC3=CC=CC=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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